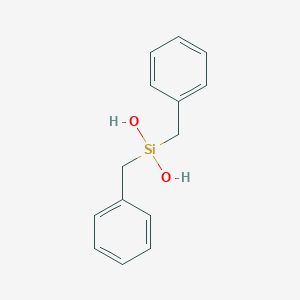
Dibenzylsilanediol
Description
Dibenzylsilanediol (CAS: 947-42-2), also referred to as diphenylsilanediol, is an organosilicon compound with the molecular formula C₁₂H₁₂O₂Si and a molecular weight of 216.31 g/mol . Its IUPAC name is dihydroxydiphenylsilane, and its structure features a central silicon atom bonded to two hydroxyl groups and two phenyl substituents. The compound is characterized by the InChIKey OLLFKUHHDPMQFR-UHFFFAOYSA-N, confirming its stereochemical uniqueness .
This compound is primarily utilized as a laboratory chemical and in industrial manufacturing processes, particularly in applications requiring silicon-based intermediates . Safety data sheets highlight its high purity (>98%) and recommend precautions to avoid environmental release during handling .
Properties
CAS No. |
18407-28-8 |
|---|---|
Molecular Formula |
C14H16O2Si |
Molecular Weight |
244.36 g/mol |
IUPAC Name |
dibenzyl(dihydroxy)silane |
InChI |
InChI=1S/C14H16O2Si/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI Key |
IYFJDHOBSYWLAO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(O)O |
Canonical SMILES |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data
Hydrogen-Bonding Catalysis ()
A 2025 study compared this compound with fenchole-based chlorosilanol in hydrolytic reactions. This compound demonstrated 12% faster reaction kinetics owing to its dual hydroxyl groups and phenyl-enhanced transition-state stabilization .
Environmental Analysis (–16)
Dimethylsilanediol is widely used as a reference standard in acetonitrile solutions for detecting siloxane pollutants. Its low molecular weight enables high-resolution chromatographic separation, a feature less feasible with bulkier this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


